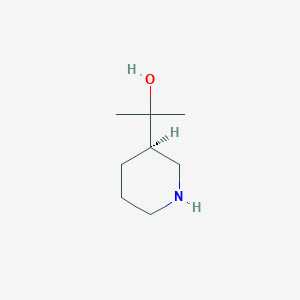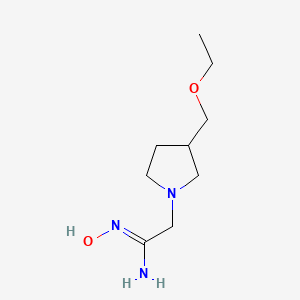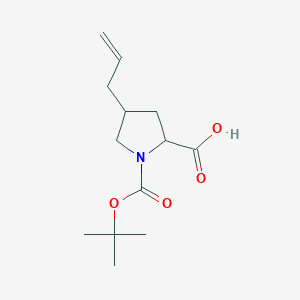
N-(1-Methoxypropan-2-yl)-2-(methylsulfanyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Methoxypropan-2-yl)-2-(methylsulfanyl)aniline is an organic compound that belongs to the class of aniline derivatives. These compounds are characterized by the presence of an aniline group, which is a benzene ring attached to an amino group. The specific structure of this compound includes a methoxypropan-2-yl group and a methylsulfanyl group attached to the aniline core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methoxypropan-2-yl)-2-(methylsulfanyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as aniline, 1-methoxypropan-2-ol, and methylthiol.
Reaction Conditions: The reaction conditions may include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
N-(1-Methoxypropan-2-yl)-2-(methylsulfanyl)aniline can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The methoxypropan-2-yl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Various nucleophiles can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Compounds with different functional groups replacing the methoxypropan-2-yl group.
科学研究应用
N-(1-Methoxypropan-2-yl)-2-(methylsulfanyl)aniline may have various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of aniline derivatives on biological systems.
Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of N-(1-Methoxypropan-2-yl)-2-(methylsulfanyl)aniline would depend on its specific application. For example:
Biological Activity: It may interact with specific enzymes or receptors in biological systems, leading to inhibition or activation of certain pathways.
Chemical Reactions: The presence of functional groups such as the methoxypropan-2-yl and methylsulfanyl groups can influence its reactivity and interactions with other molecules.
相似化合物的比较
Similar Compounds
N-(1-Methoxypropan-2-yl)aniline: Lacks the methylsulfanyl group.
2-(Methylsulfanyl)aniline: Lacks the methoxypropan-2-yl group.
N-(1-Methoxypropan-2-yl)-2-(methylthio)aniline: Similar structure but with a different sulfur-containing group.
Uniqueness
N-(1-Methoxypropan-2-yl)-2-(methylsulfanyl)aniline is unique due to the presence of both the methoxypropan-2-yl and methylsulfanyl groups, which can influence its chemical and biological properties.
Conclusion
This compound is a versatile compound with potential applications in various fields Its unique structure allows it to undergo a range of chemical reactions and interact with biological systems in specific ways
属性
分子式 |
C11H17NOS |
|---|---|
分子量 |
211.33 g/mol |
IUPAC 名称 |
N-(1-methoxypropan-2-yl)-2-methylsulfanylaniline |
InChI |
InChI=1S/C11H17NOS/c1-9(8-13-2)12-10-6-4-5-7-11(10)14-3/h4-7,9,12H,8H2,1-3H3 |
InChI 键 |
ODIUDLLVXHTXEZ-UHFFFAOYSA-N |
规范 SMILES |
CC(COC)NC1=CC=CC=C1SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-N-hydroxyacetimidamide](/img/structure/B13326129.png)
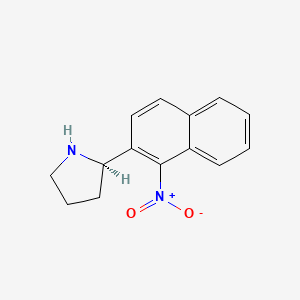
![tert-Butyl (3S,6S)-6-(aminomethyl)-1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13326137.png)

![Ethyl 4-fluoro-8-(2-oxo-1,2-dihydropyridin-3-yl)-6H-furo[2,3-e]indole-7-carboxylate](/img/structure/B13326142.png)
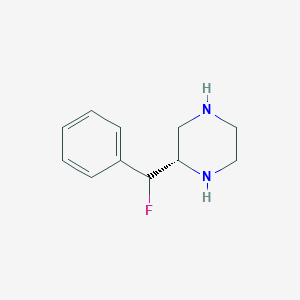
![2-[2-(1-Aminoethyl)pyrimidin-5-yl]ethan-1-ol](/img/structure/B13326153.png)
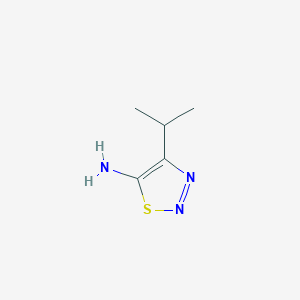
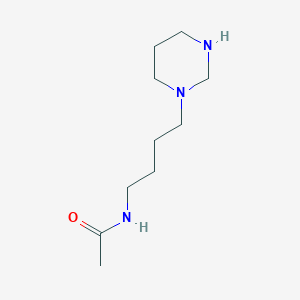
![2-(2-(Dimethylamino)ethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13326173.png)
